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Compound of Interest

Compound Name: diSulfo-Cy3 alkyne

Cat. No.: B12279279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing diSulfo-Cy3 alkyne for the

quantitative analysis of biomolecules. This water-soluble, bright, and photostable fluorescent

dye is an ideal tool for labeling and detecting proteins, nucleic acids, and other molecules in a

variety of applications, including fluorescence microscopy, flow cytometry, and gel

electrophoresis. Its alkyne group allows for efficient and specific covalent labeling of azide-

modified targets via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of

click chemistry.

Key Features of diSulfo-Cy3 Alkyne
High Water Solubility: The presence of two sulfonate groups ensures excellent solubility in

aqueous buffers, eliminating the need for organic co-solvents and making it ideal for labeling

sensitive biological samples.[1][2][3]

Bright Orange Fluorescence: With an excitation maximum around 555 nm and an emission

maximum around 570 nm, it is well-suited for standard Cy3 filter sets.[4] Its high extinction

coefficient contributes to its bright signal.[5]

High Photostability: diSulfo-Cy3 is a photostable dye, enabling longer exposure times and

more robust quantitative imaging.[5][6]
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Biocompatible Labeling: The click chemistry reaction is bioorthogonal, meaning it occurs with

high efficiency under physiological conditions without interfering with native biological

processes.

Versatility: Applicable for labeling a wide range of biomolecules for various quantitative

downstream analyses.

Quantitative Data
Spectroscopic Properties
The spectroscopic properties of diSulfo-Cy3 alkyne make it a highly detectable and

quantifiable fluorescent probe.

Property Value Reference

Excitation Maximum (λex) ~555 nm [4]

Emission Maximum (λem) ~570 nm [4]

Molar Extinction Coefficient (ε)
~150,000 cm⁻¹M⁻¹ in aqueous

buffer
[4]

Fluorescence Quantum Yield

(Φ)
~0.1 - 0.2 in aqueous buffer [7]

Molecular Weight ~761.92 g/mol [4]

Solubility Water, DMSO, DMF [4]

Comparative Performance
While diSulfo-Cy3 alkyne offers excellent performance, its selection should be considered in

the context of the specific application and instrumentation.
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Parameter diSulfo-Cy3 Alkyne
Alexa Fluor 555
Alkyne

FITC Alkyne

Relative Brightness Bright Very Bright Moderate

Photostability High Very High Moderate

pH Sensitivity Low (pH 4-10) Low High (pKa ~6.4)

Water Solubility Very High High Moderate

Note: This table provides a qualitative comparison based on available data for the respective

dye families. Actual performance may vary depending on the specific conjugate and

experimental conditions.

Experimental Protocols
Protocol 1: Quantitative Labeling of Proteins in Solution
This protocol describes the labeling of an azide-modified protein with diSulfo-Cy3 alkyne for

subsequent quantitative analysis.

Materials:

Azide-modified protein (e.g., 1-5 mg/mL in phosphate-buffered saline, PBS)

diSulfo-Cy3 alkyne

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium ascorbate

PBS, pH 7.4

DMSO (anhydrous)

Size-exclusion chromatography column (e.g., Sephadex G-25)
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Procedure:

Reagent Preparation:

Prepare a 10 mM stock solution of diSulfo-Cy3 alkyne in anhydrous DMSO.

Prepare a 50 mM stock solution of CuSO₄ in water.

Prepare a 250 mM stock solution of THPTA in water.

Prepare a 500 mM stock solution of sodium ascorbate in water. Note: Prepare this solution

fresh.

Click Reaction:

In a microcentrifuge tube, combine the azide-modified protein with PBS.

Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar

ratio.

Add the diSulfo-Cy3 alkyne stock solution to the protein solution. A 5-10 fold molar

excess of dye over protein is a good starting point for optimization.

Add the CuSO₄/THPTA premix to the reaction mixture to a final concentration of 1 mM

CuSO₄.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final

concentration of 5 mM.

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification:

Remove unreacted dye and other small molecules by passing the reaction mixture through

a size-exclusion chromatography column equilibrated with PBS.

Collect the fractions containing the labeled protein.
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Quantification:

Measure the absorbance of the purified conjugate at 280 nm and 555 nm.

Calculate the protein concentration and the degree of labeling (DOL) using the following

formulas:

Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF₂₈₀)] / ε_protein

Dye Concentration (M) = A₅₅₅ / ε_dye

DOL = Dye Concentration / Protein Concentration

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.08 for Cy3).

ε_protein is the molar extinction coefficient of the protein at 280 nm. ε_dye is the molar

extinction coefficient of diSulfo-Cy3 at 555 nm.
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Protocol 2: Quantitative Analysis of Cell Surface
Proteins by Flow Cytometry
This protocol outlines the labeling of azide-modified cell surface proteins with diSulfo-Cy3
alkyne for quantitative analysis by flow cytometry.

Materials:

Cells with azide-modified surface proteins (1 x 10⁶ cells per sample)

diSulfo-Cy3 alkyne

Click chemistry reagents (as in Protocol 1)

Flow cytometry staining buffer (PBS with 1% BSA, 0.1% sodium azide)

Flow cytometer

Procedure:

Cell Preparation:

Harvest cells and wash once with ice-cold PBS.

Resuspend cells in flow cytometry staining buffer at a concentration of 1 x 10⁷ cells/mL.

Click Labeling:

To 100 µL of cell suspension (1 x 10⁶ cells), add the click chemistry reaction components.

It is recommended to optimize the final concentrations, but a starting point is:

diSulfo-Cy3 alkyne: 5-20 µM

CuSO₄/THPTA premix: 50 µM CuSO₄

Sodium ascorbate: 2.5 mM

Incubate for 30-60 minutes at room temperature, protected from light.
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Washing:

Add 2 mL of flow cytometry staining buffer to each tube and centrifuge at 300 x g for 5

minutes.

Discard the supernatant and repeat the wash step twice.

Flow Cytometry Analysis:

Resuspend the cell pellet in 500 µL of flow cytometry staining buffer.

Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate

for Cy3 (e.g., 561 nm laser excitation and 585/42 nm emission filter).

Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI)

of the diSulfo-Cy3 signal.
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Protocol 3: Quantitative Fluorescence Microscopy of
Labeled Structures
This protocol provides a general workflow for imaging and quantifying diSulfo-Cy3 alkyne
labeled structures in fixed cells.

Materials:

Cells grown on coverslips with azide-modified components

diSulfo-Cy3 alkyne

Click chemistry reagents (as in Protocol 1)

Paraformaldehyde (PFA) for fixation

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Mounting medium with DAPI

Fluorescence microscope with appropriate filters

Procedure:

Cell Fixation and Permeabilization:

Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize cells with permeabilization buffer for 10 minutes (if labeling intracellular

targets).

Wash three times with PBS.

Click Labeling:

Prepare the click reaction mixture as described in Protocol 2.
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Add the reaction mixture to the coverslips and incubate for 30-60 minutes at room

temperature in a humidified chamber, protected from light.

Washing and Mounting:

Wash the coverslips three times with PBS.

Briefly rinse with deionized water.

Mount the coverslips onto microscope slides using mounting medium with DAPI.

Imaging and Analysis:

Image the samples using a fluorescence microscope with a Cy3 filter set.

Acquire images using consistent settings (e.g., exposure time, laser power) for all samples

to be compared.

Use image analysis software to quantify the fluorescence intensity of the labeled

structures. This can include measuring the mean intensity within a region of interest (ROI)

or counting the number and intensity of fluorescent puncta.
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Issue Possible Cause Suggested Solution

Low Labeling Efficiency
Inactive reducing agent

(sodium ascorbate)

Always prepare sodium

ascorbate solution fresh.

Insufficient dye concentration
Increase the molar excess of

diSulfo-Cy3 alkyne.

Presence of copper chelators

in the buffer

Ensure buffers are free from

chelating agents like EDTA.

High Background Signal Non-specific binding of the dye

Increase the number of wash

steps after labeling. Include a

blocking agent (e.g., BSA) in

the buffers.

Incomplete removal of

unreacted dye

Ensure efficient purification by

size-exclusion chromatography

or sufficient washing of cells.

Signal Instability Photobleaching

Minimize light exposure during

incubation and imaging. Use

an anti-fade mounting medium

for microscopy.

Degradation of the dye

Store the diSulfo-Cy3 alkyne

stock solution at -20°C,

protected from light and

moisture.

By following these protocols and considering the performance characteristics of diSulfo-Cy3
alkyne, researchers can achieve robust and reproducible quantitative analysis of a wide range

of biological molecules and processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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